Cas no 92343-46-9 (6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one)

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one structure
92343-46-9 structure
Produktname:6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one
CAS-Nr.:92343-46-9
MF:C8H10O3
MW:154.163202762604
MDL:MFCD00988184
CID:803268
PubChem ID:432639

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
    • N-hydroxy-5-norbornene-2,3-second imide
    • Nsc311957
    • 2-Hydroxy-4-oxo-tricyclo[4.2.1.03.7]nonan-5-one
    • 5-Hydroxynorbornane 2,6-Lactone
    • 2-Hydroxy-4-oxa-tricyclo[4.2.1.0]nonan-5-one
    • 2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one
    • 2-Hydroxy-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one
    • Dihydroxy-2-endo.3-exo-carboxy-6-endo-bicyclo<2.2.1>hepten-γ-lacton
    • 3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-hydroxy-
    • Oprea1_120953
    • KSC914K7L
    • SCDJKGVPVLZLED-UHFFFAOYSA-N
    • VZ24748
    • K
    • 2-Norbornanecarboxylic acid, 5,6-dihydroxy-, γ-lactone (6CI, 7CI)
    • Hexahydro-6-hydroxy-3,5-methano-2H-cyclopenta[b]furan-2-one (ACI)
    • 2-Hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane
    • 5-Hydroxy-2,6-norbornane carbolactone
    • 5-Hydroxynorbornane-2,6-lactone
    • NSC 311957
    • 5-Hydroxy-2,6-norbornanecarbolactone
    • exo-2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one
    • NSC-311957
    • AS-19022
    • 2-HYDROXY-4-OXATRICYCLO[4.2.1.0(3),?]NONAN-5-ONE
    • SR-01000391919
    • CS-0155452
    • SR-01000391919-1
    • AH-034/07821008
    • 2-hydroxy-4-oxatricyclo[4.2.1.0,nonan-5-one
    • DB-050642
    • EN300-214446
    • SY037114
    • MFCD00988184
    • DTXSID70330785
    • AKOS006345768
    • EU-0067163
    • 92343-46-9
    • SCHEMBL1141708
    • 2-hydroxy-4-oxatricyclo[4.2.1.0(3),]nonan-5-one
    • FD14039
    • H1475
    • 2-hydroxy-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one
    • SB67050
    • 2-hydroxy-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one
    • 2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one, 98%
    • 6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one
    • MDL: MFCD00988184
    • Inchi: 1S/C8H10O3/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7,9H,1-2H2
    • InChI-Schlüssel: SCDJKGVPVLZLED-UHFFFAOYSA-N
    • Lächelt: O=C1C2C3C(C(C(C3)C2)O)O1

Berechnete Eigenschaften

  • Genaue Masse: 154.06300
  • Monoisotopenmasse: 154.063
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 225
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 5
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 46.5
  • XLogP3: 0.1

Experimentelle Eigenschaften

  • Farbe/Form: No data available
  • Dichte: 1.451
  • Schmelzpunkt: 156.0 to 160.0 deg-C
  • Siedepunkt: 365.2°C at 760 mmHg
  • Flammpunkt: 174.7±15.9 °C
  • Brechungsindex: 1.599
  • PSA: 46.53000
  • LogP: -0.07130

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Sicherheitsinformationen

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Zolldaten

  • HS-CODE:2932209090
  • Zolldaten:

    China Zollkodex:

    2932209090

    Übersicht:

    293220990. Andere Lactone. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    293220990. andere Lactone. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM202199-25g
2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one
92343-46-9 98%
25g
$*** 2023-05-29
Enamine
EN300-214446-1.0g
2-hydroxy-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one
92343-46-9 95%
1g
$0.0 2023-06-08
TRC
H950228-100mg
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
92343-46-9
100mg
$ 65.00 2022-06-04
Chemenu
CM202199-25g
2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one
92343-46-9 98%
25g
$184 2021-08-04
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY037114-25g
5-Hydroxynorbornane 2,6-Lactone
92343-46-9 ≥97%
25g
¥168.00 2024-07-09
Alichem
A159003039-100g
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
92343-46-9 98%
100g
$510.00 2023-08-31
Fluorochem
209151-1g
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
92343-46-9 95%
1g
£10.00 2022-02-28
Fluorochem
209151-25g
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
92343-46-9 95%
25g
£54.00 2022-02-28
eNovation Chemicals LLC
Y1291550-500g
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
92343-46-9 98%
500g
$400 2024-06-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H1475-25G
5-Hydroxynorbornane 2,6-Lactone
92343-46-9 >98.0%(GC)
25g
¥350.00 2024-04-15

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Preparation of lactones
, Japan, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) Solvents: Water
Referenz
Preparation of 5-hydroxy-2,6-norbornanecarbolactone and its (meth)acrylate ester from endo-rich 5-norbornene-2-carboxylic acids
, Japan, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Hydrogen peroxide Solvents: Water ;  6 h, < 50 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.3 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, rt
Referenz
Lactone-containing compounds, polymers, resist compositions, and patterning method
, United States, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Hydrogen peroxide Solvents: Water ;  20 - 30 °C; 6 h, 48 - 50 °C; 10 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7.5
Referenz
Acrylic ester derivative, high-molecular compound and photoresist composition
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Hydrogen peroxide Solvents: Water ;  6 h, 48 - 50 °C; 10 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7.5
Referenz
Process for the preparation of alcohol derivatives
, Japan, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Preparation of lactone skeleton-containing fluoroalkylacrylates
, Japan, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Preparation of lactones as materials for photoresists for argon fluoride laser exposure
, Japan, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Hydrogen peroxide Solvents: Water ;  6 h, 48 - 50 °C; 10 h, 50 °C; 50 °C → 15 °C
1.2 Reagents: Sodium hydroxide ,  Sodium sulfite Solvents: Water ;  pH 7.5
Referenz
Process for the preparation of epoxide derivatives
, Japan, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Chloroform
Referenz
Regioselective hydroxylactonization of γ,δ-unsaturated carboxylic acids with hydrogen peroxide catalyzed by methyltrioxorhenium
Tan, Haisong; Espenson, James H., Journal of Molecular Catalysis A: Chemical, 1999, 142(3), 333-338

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) Solvents: tert-Butanol ,  Water
Referenz
Process for producing hydroxylactone
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Peracetic acid Solvents: Ethyl acetate
Referenz
Process for preparing 5-hydroxy-3-oxatricyclo[4.2.1.04,8]nonan-2-one derivatives
, Japan, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide ,  Tungsten hydroxide oxide (W(OH)2O) Solvents: Water ;  50 - 60 °C; overnight, 50 - 60 °C
Referenz
Synthesis and characterization of 2-hydroxy-4-oxatricyclo [4, 2, 1, 03, 7] nonan-5-one
Yang, Zhen-qiang; Si, Jiang-kun; Jiang, Wei-peng; Li, Jiang-tao; Yang, Rui-na, Huagong Jishu Yu Kaifa, 2012, 41(3), 1-2

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 165 °C
1.2 14 h, 40 °C; 6 h, 40 °C
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water ;  10 min, 25 °C; 10 min, pH 12 - 13, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, 25 °C
1.5 Reagents: Formic acid ,  Hydrogen peroxide ;  8 h, rt; 1 h, 60 °C
1.6 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, 20 °C
Referenz
Method for preparing photoresist resin monomer and intermediate thereof
, China, , ,

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Raw materials

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Preparation Products

6-Hydroxyhexahydro-2H-3,5-methanocyclopentabfuran-2-one Verwandte Literatur

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:92343-46-9)2-Hydroxy-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one
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